molecular formula C12H14O3 B075524 Ethyl 4-acetylphenylacetate CAS No. 1528-42-3

Ethyl 4-acetylphenylacetate

Cat. No. B075524
CAS RN: 1528-42-3
M. Wt: 206.24 g/mol
InChI Key: UYKWAZSTKGYKOG-UHFFFAOYSA-N
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Patent
US08481590B2

Procedure details

To a solution of ethyl 2-phenylacetate (A-1) (50.9 g, 305 mmol) in CS2 (220 mL) was added AlCl3 (93.6 g, 702 mmol) at 0˜10° C. over 10 min. After addition, acetyl chloride (30.5 mL, 427 mmol) was added at 0˜10° C. over 10 min. After addition, the reaction mixture was slowly heated to reflux overnight, then poured into ice-cooled 5N HCl solution (600 mL), extracted with EA (200 mL×3). The combined organic phase was washed with water (200 mL), sat. NaHCO3 (200 mL) and brine (200 mL), dried over Na2SO4, concentrated to afford a brown oil. Recrystallized with PE/acetone (150 mL/20 mL) in refrigerator to afford A-2 as a yellow crystal solid (13.8 g, 19%).
Quantity
50.9 g
Type
reactant
Reaction Step One
Name
Quantity
93.6 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
Yield
19%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:17](Cl)(=[O:19])[CH3:18].Cl>C(=S)=S>[C:17]([C:4]1[CH:5]=[CH:6][C:1]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[CH:2][CH:3]=1)(=[O:19])[CH3:18] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
50.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OCC
Name
Quantity
93.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
220 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
30.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
600 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added at 0˜10° C. over 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was slowly heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured into ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (200 mL×3)
WASH
Type
WASH
Details
The combined organic phase was washed with water (200 mL), sat. NaHCO3 (200 mL) and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
Recrystallized with PE/acetone (150 mL/20 mL) in refrigerator

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13.8 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 21.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.